
3-(メトキシメチル)-3-メチルアゼチジン塩酸塩
説明
3-(Methoxymethyl)-3-methylazetidine hydrochloride is a chemical compound with the molecular formula C7H15NOCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, with a methoxymethyl group and a methyl group attached to the nitrogen atom. This compound is typically used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(Methoxymethyl)-3-methylazetidine hydrochloride typically begins with azetidine or its derivatives.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound is purified through various methods such as recrystallization or chromatography to remove impurities.
Scaling Up: The production process is scaled up to meet industrial demands while maintaining the purity and quality of the compound.
Types of Reactions:
Oxidation: 3-(Methoxymethyl)-3-methylazetidine hydrochloride can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the reagents used.
科学的研究の応用
3-(Methoxymethyl)-3-methylazetidine hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and processes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(Methoxymethyl)-3-methylazetidine hydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways to produce its desired effects. For example, in drug discovery, it may bind to specific receptors or enzymes, leading to biological responses.
類似化合物との比較
3-(Methoxymethyl)-3-methylazetidine hydrochloride is compared to other similar compounds, such as:
Azetidine: The parent compound without the methoxymethyl and methyl groups.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Piperidine: A six-membered nitrogen-containing heterocycle.
Uniqueness: The presence of the methoxymethyl and methyl groups on the azetidine ring makes 3-(Methoxymethyl)-3-methylazetidine hydrochloride unique compared to its analogs. These modifications can significantly alter its chemical properties and biological activity.
特性
IUPAC Name |
3-(methoxymethyl)-3-methylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8-2)3-7-4-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIMXOGIDPCDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)
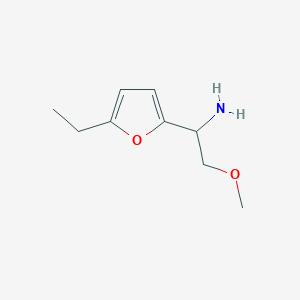
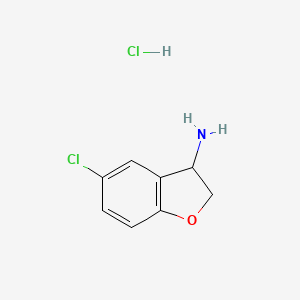
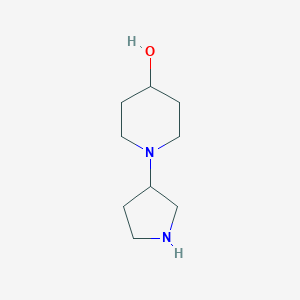
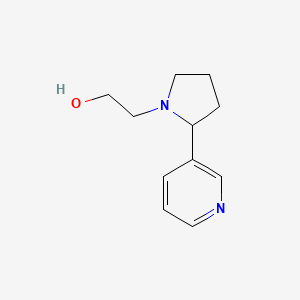
![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
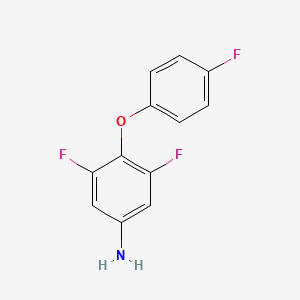
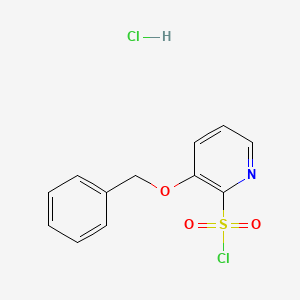
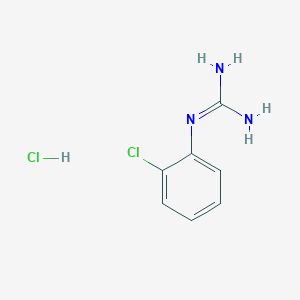
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)
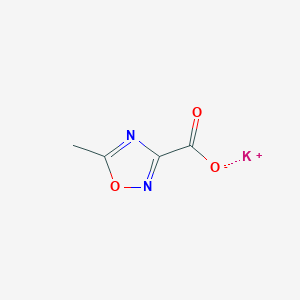
![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)


